molecular formula C13H9ClN2O2S B1458105 Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate CAS No. 1537184-72-7

Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

Cat. No.: B1458105
CAS No.: 1537184-72-7
M. Wt: 292.74 g/mol
InChI Key: MLUSFKDQHXJXAS-UHFFFAOYSA-N
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Description

Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate is a useful research compound. Its molecular formula is C13H9ClN2O2S and its molecular weight is 292.74 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biochemical Analysis

Biochemical Properties

Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including kinases and phosphatases, which are crucial for cellular signaling pathways. The compound’s interaction with these biomolecules often involves binding to active sites or allosteric sites, leading to modulation of enzyme activity . For instance, it may inhibit or activate specific kinases, thereby influencing downstream signaling events.

Cellular Effects

This compound has been shown to affect various cell types and cellular processes. It can influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For example, the compound may enhance or suppress the expression of certain genes involved in cell proliferation, apoptosis, or differentiation . Additionally, it can modulate metabolic pathways, leading to changes in the production of key metabolites.

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules. The compound can bind to specific enzymes, either inhibiting or activating their activity. This binding may occur at the enzyme’s active site or at an allosteric site, leading to conformational changes that affect enzyme function . Furthermore, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but may degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound can result in sustained changes in cellular processes, such as altered gene expression or metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced cellular function or protection against certain diseases. At higher doses, it may cause toxic or adverse effects, including cellular damage or disruption of normal physiological processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired therapeutic effect without causing toxicity.

Properties

IUPAC Name

ethyl 4-chloro-[1]benzothiolo[2,3-d]pyrimidine-6-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O2S/c1-2-18-13(17)7-3-4-9-8(5-7)10-11(14)15-6-16-12(10)19-9/h3-6H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLUSFKDQHXJXAS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)SC3=C2C(=NC=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

Into a 100-mL round-bottom flask containing a solution of ethyl 4-hydroxybenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate (2.2 g, 4.01 mmol, 1.00 equiv) in 1,4-dioxane (60 mL) was added POCl3 (30 mL) at room temperature under nitrogen. The resulting solution was stirred for 2 h at 90° C. and concentrated under vacuum. The residue dissolved in DCM and poured into a cooled saturated aqueous Na2CO3, extracted with 3×100 mL of dichloromethane. The combined organic layers were washed with brine, dried over anhydrous sodium sulfate and concentrated under reduced pressure. The residue was applied onto a silica gel column with ethyl acetate/petroleum ether (1:9) to give 1.8 g (77%) of the corresponding ethyl 4-chlorobenzo[4,5]thieno[2,3-d]pyrimidine-6-carboxylate as a yellow solid.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 2
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 3
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 4
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Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 5
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate
Reactant of Route 6
Reactant of Route 6
Ethyl 4-chlorobenzo[4,5]thieno-[2,3-d]pyrimidine-6-carboxylate

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